molecular formula C18H15BrClNO3 B8174435 2-(4-(3-Bromo-5-chlorophenoxy)butyl)isoindoline-1,3-dione

2-(4-(3-Bromo-5-chlorophenoxy)butyl)isoindoline-1,3-dione

Cat. No.: B8174435
M. Wt: 408.7 g/mol
InChI Key: FRVCFQPQMCLNMI-UHFFFAOYSA-N
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Description

2-(4-(3-Bromo-5-chlorophenoxy)butyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline-1,3-dione derivatives.

Properties

IUPAC Name

2-[4-(3-bromo-5-chlorophenoxy)butyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClNO3/c19-12-9-13(20)11-14(10-12)24-8-4-3-7-21-17(22)15-5-1-2-6-16(15)18(21)23/h1-2,5-6,9-11H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVCFQPQMCLNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=CC(=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Bromo-5-chlorophenoxy)butyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of phthalic anhydride with various derivatives of aniline in toluene solvent under reflux conditions .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing yield and purity while minimizing environmental impact. One approach involves using a mixture of 5-bromo-2-isopropylisoindoline-1,3-dione and dimethyl (pyridin-2-yl) boronate dissolved in toluene . This method emphasizes green chemistry principles by reducing waste and using environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Bromo-5-chlorophenoxy)butyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoindoline-1,3-dione core.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

2-(4-(3-Bromo-5-chlorophenoxy)butyl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(3-Bromo-5-chlorophenoxy)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, these compounds may inhibit β-amyloid protein aggregation, indicating potential use in treating Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(3-Bromo-5-chlorophenoxy)butyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine and chlorine atoms enhances its reactivity and potential for forming various derivatives .

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